2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrFN2O4S/c19-14-1-5-16(6-2-14)26-13-18(23)21-9-11-22(12-10-21)27(24,25)17-7-3-15(20)4-8-17/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZYQVDSFTPMSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone typically involves multiple steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxy derivatives.
Synthesis of the Fluorophenyl Sulfonyl Piperazine: This involves the reaction of 4-fluorophenyl sulfonyl chloride with piperazine under basic conditions to form the sulfonyl piperazine intermediate.
Coupling Reaction: The final step involves coupling the bromophenoxy intermediate with the fluorophenyl sulfonyl piperazine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl and piperazine moieties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the interactions of sulfonyl piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The sulfonyl piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(4-bromophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone
- CAS Number : 439939-70-5
- Molecular Formula : C₁₈H₁₈BrFN₂O₄S
- Molecular Weight : 457.31 g/mol
- Synonyms: Oprea1 578873; MFCD02816711 .
Structural Features: The compound consists of a piperazine ring substituted at the 1-position with a 4-fluorophenylsulfonyl group and at the 4-position with a 2-(4-bromophenoxy)ethanone moiety. This dual substitution pattern confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in receptor modulation .
Piperazine sulfonylation : Reaction of piperazine with 4-fluorophenylsulfonyl chloride under basic conditions.
Ethanone linkage: Subsequent coupling with bromoacetyl chloride or bromophenoxyacetyl derivatives .
Physicochemical Properties :
- Appearance : Solid (exact physical state unspecified).
- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335) .
Structural Analogues and Their Properties
The compound belongs to a class of piperazine-based sulfonyl ethanones, which are frequently explored for their biological activity. Below is a comparative analysis with structurally related derivatives:
Key Comparisons :
Substituent Effects on Bioactivity: The 4-fluorophenylsulfonyl group in the target compound may enhance receptor binding affinity compared to 4-methoxyphenylsulfonyl (as in 7e), owing to its electron-withdrawing nature .
Metabolic Stability :
- Compounds with trifluoromethyl groups (e.g., 7k) exhibit greater resistance to oxidative metabolism than the target compound, which lacks such stabilizing substituents .
Thermal Stability :
- Melting points for analogues range from 123°C to 177°C , influenced by substituent bulk and crystallinity. The target compound’s melting point is unreported but likely falls within this range .
Biological Activity
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone, also known by its CAS number 439939-70-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Formula : C18H18BrFN2O4S
Molecular Weight : 457.31 g/mol
IUPAC Name : 2-(4-bromophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]ethanone
PubChem CID : 1343242
Structure
The compound features a piperazine ring, which is a common motif in many biologically active molecules. Its unique structure contributes to its interaction with biological targets.
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related piperazine derivatives indicated moderate to significant efficacy against human breast cancer cells, with IC50 values comparable to established treatments like Olaparib .
Table 1: Anticancer Efficacy of Piperazine Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound 5e | 18 | Inhibition of PARP1 activity |
| Olaparib | 57.3 | PARP inhibitor |
| This compound | TBD | TBD |
Antimicrobial Activity
The compound's structural similarities with other piperazine derivatives suggest potential antimicrobial properties. A related study investigated the antimicrobial activity of similar compounds against strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The results indicated that these compounds could disrupt microbial cell integrity and inhibit vital enzymatic functions like DNA gyrase activity .
Anti-inflammatory Activity
In vitro studies have suggested anti-inflammatory effects for compounds within this chemical class. For example, the inhibition of LPS-induced NO secretion in macrophages was observed, indicating a potential therapeutic role in inflammatory diseases .
Study on Breast Cancer Treatment
A study published in Molecules highlighted the potential of piperazine derivatives as PARP inhibitors in breast cancer treatment. The compound was tested for its ability to inhibit PARP1 catalytic activity, leading to enhanced apoptosis markers in treated cells .
Study on Antimicrobial Properties
Another study focused on the antimicrobial properties of related piperazine compounds, demonstrating their effectiveness against various bacterial strains through mechanisms involving cell membrane disruption and inhibition of essential bacterial enzymes .
Q & A
(Basic) What established synthetic routes are available for preparing 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone?
Answer:
A validated method involves catalytic hydrogenation using palladium on activated carbon (10% Pd/C) in methanol, with acetic acid as a proton source. This route is adapted from protocols for analogous piperazine-containing compounds, where intermediates like 1-{4-[2-(3-benzylamino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone undergo debenzylation under hydrogenation conditions . Key steps include:
- Dissolving the benzyl-protated intermediate in methanol.
- Adding acetic acid (3 equivalents) to facilitate deprotection.
- Filtering the catalyst post-reaction to isolate the product.
(Advanced) How can researchers resolve discrepancies in crystallographic data during structural refinement of this compound?
Answer:
Discrepancies often arise from dynamic disorder or improper modeling of piperazine/sulfonyl conformations. To address this:
- Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning corrections .
- Apply the Cremer-Pople puckering parameters to analyze nonplanar piperazine rings, which quantify out-of-plane displacements via amplitude (θ) and phase (φ) coordinates .
- Cross-validate results with DFT-optimized geometries to reconcile experimental and computational bond lengths/angles.
(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- X-ray crystallography : Essential for resolving sulfonyl-piperazine torsion angles. A derivative, 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazinone, was structurally validated via Acta Crystallographica Section E, highlighting C=O···H-N hydrogen bonding motifs .
- NMR : Use NMR to confirm sulfonyl-fluorine coupling (δ ~ -110 ppm) and NMR to identify phenoxy-proton splitting patterns (J ≈ 8.8 Hz for para-substituted bromophenoxy groups).
- HRMS : Validate molecular weight (expected [M+H]: ~493.05 Da) and isotopic patterns for bromine/fluorine.
(Advanced) How should researchers design experiments to study the conformational flexibility of the piperazine-sulfonyl moiety?
Answer:
- Variable-temperature NMR : Monitor coalescence of piperazine proton signals (e.g., N-CH groups) to estimate energy barriers for ring inversion.
- Crystallographic fragment screening : Co-crystallize the compound with protein targets (e.g., FAD-dependent oxidoreductases) to trap distinct conformers, as demonstrated in studies of related fragments .
- Molecular dynamics simulations : Parameterize force fields using Cremer-Pople coordinates to model puckering transitions over nanosecond timescales .
(Advanced) How can contradictory bioactivity data across studies be systematically analyzed?
Answer:
- Purity assessment : Verify compound integrity via HPLC (≥95% purity, as per protocols for structurally similar sulfonamides ).
- Structural analogs : Compare activity against derivatives like 1-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}ethanone to isolate electronic effects of bromophenoxy vs. chlorothiophenyl groups .
- Assay conditions : Control for pH-dependent sulfonyl group ionization (pKa ~1.5–2.5), which modulates membrane permeability and target engagement.
(Basic) What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and goggles, as sulfonamide derivatives can cause skin/eye irritation (see SDS guidelines for 2-(cyclohexylamino)-1-(4-fluorophenyl)ethanone analogs ).
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of bromophenoxy byproducts.
- Waste disposal : Neutralize acidic residues (e.g., acetic acid) before aqueous disposal, following institutional hazardous waste guidelines .
(Advanced) What computational strategies are effective for predicting the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT calculations : Compute Fukui indices to identify electrophilic sites (e.g., bromophenoxy C-Br bond, f ~0.15) susceptible to SAr reactions.
- Solvent modeling : Use COSMO-RS to simulate polar aprotic solvent effects (e.g., DMF vs. DMSO) on activation energies.
- Transition state analysis : Apply Nudged Elastic Band (NEB) methods to map reaction pathways for sulfonyl group displacement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
